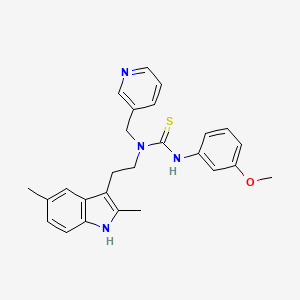
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)-1-(pyridin-3-ylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)-1-(pyridin-3-ylmethyl)thiourea is a useful research compound. Its molecular formula is C26H28N4OS and its molecular weight is 444.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)-1-(pyridin-3-ylmethyl)thiourea represents a novel class of thiourea derivatives that have garnered attention for their diverse biological activities. Thioureas are known for their potential in medicinal chemistry, particularly due to their ability to interact with various biological targets. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes an indole moiety, a methoxyphenyl group, and a pyridinylmethyl group, which contribute to its biological activity.
Biological Activity Overview
Thiourea derivatives have been extensively studied for their broad spectrum of biological activities. The specific compound has shown promising results in several areas:
- Anticancer Activity
- Antimicrobial Properties
- Antioxidant Activity
- Anti-inflammatory Effects
The mechanisms through which thiourea derivatives exert their biological effects are multifaceted:
- Enzyme Inhibition : Many thioureas act by inhibiting key enzymes involved in cancer cell proliferation and survival.
- Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, these compounds can reduce oxidative stress in cells.
- Signal Transduction Pathways : Some studies suggest that thioureas may interfere with signaling pathways critical for tumor growth and metastasis.
Case Studies
Several studies highlight the efficacy of thiourea derivatives similar to the compound :
- Study 1 : A recent investigation into a series of thiourea compounds revealed that those containing an indole structure exhibited pronounced anticancer activity against human leukemia cell lines with IC50 values as low as 1.50 µM .
- Study 2 : Another study focused on the antibacterial activity of thiourea derivatives against resistant strains of bacteria, demonstrating effective inhibition at low concentrations .
Data Summary
The following table summarizes key findings related to the biological activities of thiourea derivatives:
| Activity Type | IC50 Range (µM) | Notable Effects |
|---|---|---|
| Anticancer | 1.29 - 14 | Inhibition of cell growth in various cancer types |
| Antimicrobial | <20 | Effective against pathogenic bacteria and fungi |
| Antioxidant | 45 - 52 | Strong scavenging ability against free radicals |
| Anti-inflammatory | N/A | Reduction in inflammatory markers |
Eigenschaften
IUPAC Name |
1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4OS/c1-18-9-10-25-24(14-18)23(19(2)28-25)11-13-30(17-20-6-5-12-27-16-20)26(32)29-21-7-4-8-22(15-21)31-3/h4-10,12,14-16,28H,11,13,17H2,1-3H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONDVNBWCHUTNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CN=CC=C3)C(=S)NC4=CC(=CC=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














